12alpha-Hydroxy-3alpha-succinyloxycholante
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12alpha-Hydroxy-3alpha-succinyloxycholante is a complex organic compound with the molecular formula C28H44O7 and a molecular weight of 492.659 g/mol . It is a derivative of cholanic acid and is characterized by the presence of hydroxyl and succinyloxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12alpha-Hydroxy-3alpha-succinyloxycholante typically involves multiple steps, starting from cholanic acid derivatives. The hydroxylation at the 12alpha position and the succinylation at the 3alpha position are key steps in the synthesis. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
12alpha-Hydroxy-3alpha-succinyloxycholante can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The succinyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 12alpha-keto-3alpha-succinyloxycholante, while reduction can produce 12alpha-hydroxy-3alpha-hydroxycholante .
Wissenschaftliche Forschungsanwendungen
12alpha-Hydroxy-3alpha-succinyloxycholante has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in metabolic pathways and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Wirkmechanismus
The mechanism of action of 12alpha-Hydroxy-3alpha-succinyloxycholante involves its interaction with specific molecular targets and pathways. The hydroxyl and succinyloxy groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid: Another cholanic acid derivative with similar structural features.
3-dehydrodeoxycholic acid: A compound with a similar backbone but different functional groups.
Uniqueness
12alpha-Hydroxy-3alpha-succinyloxycholante is unique due to the presence of both hydroxyl and succinyloxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific research applications where these functional groups are required .
Eigenschaften
CAS-Nummer |
87826-98-0 |
---|---|
Molekularformel |
C28H44O7 |
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
4-[(3R)-3-(3-carboxypropanoyloxy)-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C28H44O7/c1-16(4-9-24(30)31)20-7-8-21-19-6-5-17-14-18(35-26(34)11-10-25(32)33)12-13-27(17,2)22(19)15-23(29)28(20,21)3/h16-23,29H,4-15H2,1-3H3,(H,30,31)(H,32,33)/t16?,17?,18-,19?,20?,21?,22?,23?,27?,28?/m1/s1 |
InChI-Schlüssel |
JVPOBDYNYZIHLF-FZFTZEDUSA-N |
Isomerische SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CC[C@H](C4)OC(=O)CCC(=O)O)C)O)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)CCC(=O)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.